molecular formula C13H13BrN2O B12853133 5-(((4-Bromophenyl)imino)methyl)-N,N-dimethylfuran-2-amine

5-(((4-Bromophenyl)imino)methyl)-N,N-dimethylfuran-2-amine

Cat. No.: B12853133
M. Wt: 293.16 g/mol
InChI Key: JSCNJRRDJVXPFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(((4-Bromophenyl)imino)methyl)-N,N-dimethylfuran-2-amine is a chemical compound that belongs to the class of imines It features a furan ring substituted with a dimethylamino group and a 4-bromophenyl imine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((4-Bromophenyl)imino)methyl)-N,N-dimethylfuran-2-amine typically involves the condensation of 4-bromoaniline with N,N-dimethylfuran-2-carbaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction of the imine group can yield the corresponding amine.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development, particularly in the search for new antimicrobial or anticancer agents.

    Medicine: Its derivatives may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: The compound can be used in the development of new polymers and materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(((4-Bromophenyl)imino)methyl)-N,N-dimethylfuran-2-amine is not well-documented. based on its structure, it is likely to interact with biological targets through the imine group, which can form covalent bonds with nucleophilic sites in proteins or other biomolecules. The bromophenyl group may also contribute to its activity by facilitating interactions with hydrophobic pockets in target proteins.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-(((4-Bromophenyl)imino)methyl)phenol
  • (E)-5-(((4-Bromophenyl)imino)methyl)-2-methoxyphenol
  • 2-(((4-Bromophenyl)amino)methyl)phenol

Uniqueness

5-(((4-Bromophenyl)imino)methyl)-N,N-dimethylfuran-2-amine is unique due to the presence of both a furan ring and a dimethylamino group, which can impart distinct electronic and steric properties. These features may enhance its reactivity and interaction with biological targets compared to similar compounds that lack these functional groups.

Properties

Molecular Formula

C13H13BrN2O

Molecular Weight

293.16 g/mol

IUPAC Name

5-[(4-bromophenyl)iminomethyl]-N,N-dimethylfuran-2-amine

InChI

InChI=1S/C13H13BrN2O/c1-16(2)13-8-7-12(17-13)9-15-11-5-3-10(14)4-6-11/h3-9H,1-2H3

InChI Key

JSCNJRRDJVXPFZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(O1)C=NC2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.